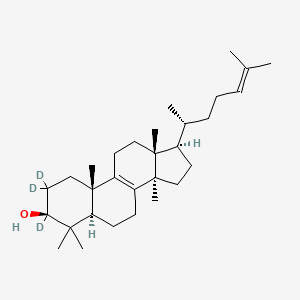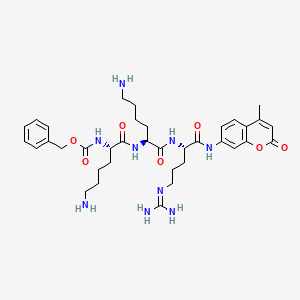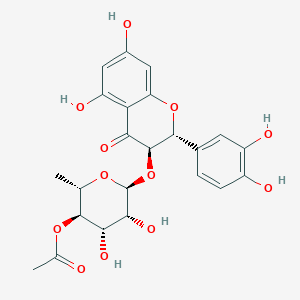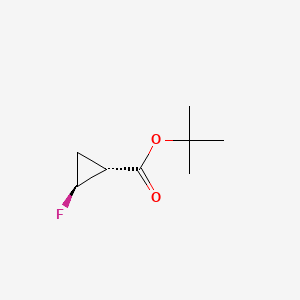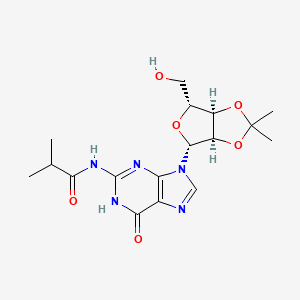![molecular formula C24H23F2N3OS B13439009 5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B13439009.png)
5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole is a complex organic compound that features a combination of fluorinated aromatic rings, a sulfanylpropyl group, a tetrahydrocarbazole moiety, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the 3-(3,5-Difluorophenyl)sulfanylpropyl intermediate: This step involves the reaction of 3,5-difluorophenylthiol with a suitable propylating agent under basic conditions.
Synthesis of the tetrahydrocarbazole core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclohexanone derivative under acidic conditions.
Coupling of the intermediates: The 3-(3,5-difluorophenyl)sulfanylpropyl group is then coupled with the tetrahydrocarbazole core using a suitable coupling reagent.
Formation of the oxadiazole ring: The final step involves the cyclization of the intermediate with a nitrile oxide precursor to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, leading to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution on the aromatic rings.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential activity as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways involving sulfanyl and oxadiazole functionalities.
Industry
Polymer Science: The compound can be incorporated into polymers to impart specific properties such as increased thermal stability or chemical resistance.
Agriculture: Potential use as a pesticide or herbicide due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol-containing enzymes, while the oxadiazole ring can participate in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Shares the difluorophenyl group but lacks the complex tetrahydrocarbazole and oxadiazole moieties.
3,5-Difluorophenylalanine: Contains the difluorophenyl group and an amino acid backbone, differing significantly in structure and function.
Uniqueness
The uniqueness of 5-[9-[3-(3,5-Difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structure allows for diverse interactions with biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C24H23F2N3OS |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
5-[9-[3-(3,5-difluorophenyl)sulfanylpropyl]-5,6,7,8-tetrahydrocarbazol-3-yl]-3-methyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C24H23F2N3OS/c1-15-27-24(30-28-15)16-7-8-23-21(11-16)20-5-2-3-6-22(20)29(23)9-4-10-31-19-13-17(25)12-18(26)14-19/h7-8,11-14H,2-6,9-10H2,1H3 |
Clave InChI |
GZGZYDZBSNEDTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2=CC3=C(C=C2)N(C4=C3CCCC4)CCCSC5=CC(=CC(=C5)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,3R,4S,5R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,4-dihydroxy-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B13438928.png)
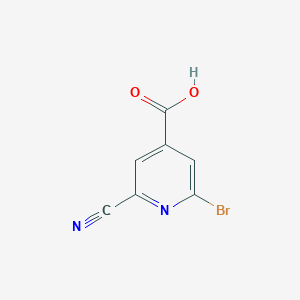
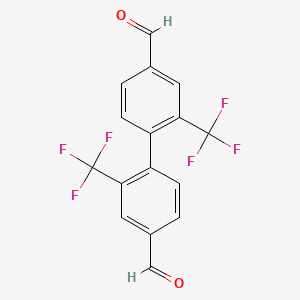
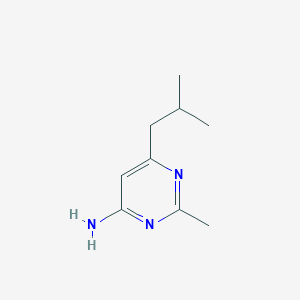
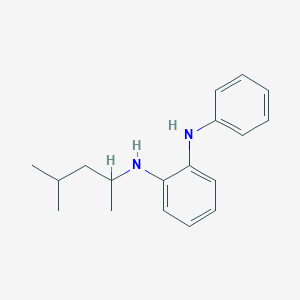
![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,4,5,6,7,8,9,11,12,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13438956.png)
